molecular formula C12H15N B116575 2,2,4-Trimethyl-1,2-dihydroquinoline CAS No. 147-47-7

2,2,4-Trimethyl-1,2-dihydroquinoline

Cat. No.: B116575
CAS No.: 147-47-7
M. Wt: 173.25 g/mol
InChI Key: ZNRLMGFXSPUZNR-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), with the molecular formula C₁₂H₁₅N and a molecular weight of 173.25 g/mol (CAS: 147-47-7), is a ketone-amine antioxidant widely used in rubber and polymer industries . It is synthesized via the acid-catalyzed condensation of aniline and acetone, forming a monomer that undergoes polymerization (n = 2–4) to yield the commercial product, often referred to as "Antioxidant RD" . TMQ exhibits excellent thermal stability and is employed to inhibit oxidative degradation in tires, asphalt, and elastomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline typically involves the condensation of aniline with acetone. This reaction is catalyzed by metal-modified 12-tungstophosphoric acid supported on γ-Al2O3. The reaction conditions include the use of Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid as catalysts, which are synthesized by a microwave-assisted hydrothermal method . The reaction is optimized to achieve high yields of the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of heterogeneous catalytic systems to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Industrial Applications

1. Antioxidant in Rubber Production

  • TMQ is widely used as an antioxidant in the rubber industry. It helps maintain the mechanical properties of rubber by preventing oxidative degradation during processing and storage. This application is crucial for enhancing the durability and lifespan of rubber products .

2. Preservation of Animal Nutriments and Vegetable Oils

  • The compound is also utilized in preserving animal feeds and vegetable oils, where it prevents rancidity by inhibiting lipid oxidation. This application extends the shelf life of food products.

Pharmacological Applications

1. Antioxidant Activity

  • TMQ exhibits significant antioxidant properties that can reduce oxidative stress in biological systems. Studies have shown that derivatives of TMQ can alleviate oxidative damage in liver tissues exposed to harmful substances like acetaminophen by modulating inflammatory responses and apoptosis pathways .

2. Antibacterial and Antidiabetic Properties

  • Research indicates that TMQ possesses antibacterial activity against various pathogens and has potential antidiabetic effects. These properties make it a candidate for further exploration in therapeutic applications.

3. Hepatoprotective Effects

  • A specific derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), has shown promise as a hepatoprotective agent in experimental models of liver injury. It regulates oxidative stress and inflammation, enhancing liver function markers in treated animals .

Chemical Synthesis and Polymerization

TMQ can be synthesized through various methods involving the reaction of aniline with acetone under specific conditions. The polymerization of TMQ leads to products that retain antioxidant properties while providing enhanced mechanical stability for rubber composites .

Summary of Synthesis Methods

MethodCatalystTemperatureYield
Reaction with anilineIodine or sulfonic acids80-150 °CVaries
PolymerizationAnhydrous aluminum chlorideVariesUp to 60% conversion

Case Studies

Case Study 1: TMQ as a Rubber Antioxidant

  • A study compared the effectiveness of polymerized TMQ with other commercial antioxidants in rubber formulations. The results indicated that TMQ significantly improved the aging resistance and mechanical properties of rubber composites under accelerated aging tests .

Case Study 2: Hepatoprotective Properties of DHQ

  • In an experimental model assessing acetaminophen-induced liver injury, DHQ was administered to evaluate its protective effects against oxidative stress. The findings demonstrated a marked reduction in liver damage markers and inflammatory cytokines, supporting its potential as a therapeutic agent for liver protection .

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways. It acts as an antioxidant by neutralizing free radicals and preventing oxidative damage. The compound’s antibacterial and anti-inflammatory activities are attributed to its ability to inhibit the growth of bacteria and reduce inflammation through specific molecular pathways .

Comparison with Similar Compounds

Structural Analogs of TMQ

Helquinoline Analogs

Helquinoline derivatives, such as 6-R-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids, share structural similarities with TMQ but feature additional substitutions (e.g., carboxyl groups) that enhance their biological activity. These compounds are investigated for pharmaceutical applications, contrasting with TMQ’s industrial focus .

Tetrahydroquinoline Derivatives

Compounds like 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione incorporate sulfur-containing moieties, offering distinct redox properties. Unlike TMQ, these derivatives are explored for antimicrobial and chelating applications .

Antioxidant Performance

Compound Antioxidant Mechanism Key Applications Relative Activity vs. TMQ Reference
TMQ Radical scavenging, chain-breaking Rubber, tires, asphalt Baseline
Hydroxylated TMQ derivatives Enhanced H-atom donation via –OH groups Eco-friendly tire additives 1.5–2× higher (DFT studies)
6PPD (N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine) Ozone and oxidation resistance Tire antiozonant Higher ozone resistance
MTDQ (6,6-methylene-bis-TMQ) Lipid-soluble antioxidant Hepatic protection Similar radical scavenging

Key Findings :

  • Hydroxylation at specific positions (e.g., C6 or C8) in TMQ derivatives significantly boosts antioxidant activity by improving electron-donating capacity .
  • 6PPD outperforms TMQ in ozone resistance but poses higher environmental risks due to toxic transformation products (e.g., 6PPD-quinone) .

Toxicity and Environmental Impact

Compound Toxicity Profile Environmental Concerns Reference
TMQ monomer Teratogenic (rodent models: CNS, renal defects) High maternal toxicity
TMQ polymer (Polnoks R) Embryotoxic, skeletal malformations Persistent in ecosystems
Hydroxylated TMQ derivatives Lower developmental toxicity (silver salmon) Reduced aquatic toxicity
MDS (water-soluble TMQ analog) Non-toxic in galactosamine-induced liver injury Biodegradable design

Key Findings :

  • TMQ’s monomer exhibits significant teratogenicity in rats, whereas its polymerized form (Polnoks R) causes skeletal defects .
  • Hydroxylated derivatives reduce toxicity by up to 60% in aquatic organisms, making them greener alternatives .

Key Findings :

  • Zeolite-catalyzed TMQ synthesis offers higher efficiency and reduced reaction time compared to traditional Skraup methods .

Biological Activity

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a compound primarily recognized for its antioxidant properties and applications in various industrial sectors, particularly in rubber manufacturing. This article explores its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

Overview of this compound

TMQ is a synthetic antioxidant that plays a crucial role in preventing oxidative damage in materials. It is particularly effective in stabilizing rubber products by scavenging free radicals and reactive oxygen species (ROS) that can degrade material integrity over time .

Antioxidant Activity

TMQ exerts its biological effects primarily through its antioxidant activity. It neutralizes ROS, thereby preventing oxidative stress that can lead to cellular damage. The compound has been shown to interact with various biomolecules, leading to a decrease in pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation and apoptosis .

Biochemical Pathways

The primary biochemical pathway involves the inhibition of oxidative stress markers such as 8-hydroxy-2-deoxyguanosine and 8-isoprostane. TMQ reduces the synthesis of NF-κB mRNA and other pro-inflammatory markers, contributing to its protective effects against inflammation and cellular apoptosis .

Biological Activities

1. Antioxidant Properties

  • TMQ has been demonstrated to reduce oxidative stress in various studies. For instance, it alleviated liver injury markers in rats subjected to acetaminophen-induced oxidative stress by normalizing antioxidant enzyme functions .

2. Anti-inflammatory Effects

  • The compound significantly lowers levels of pro-inflammatory cytokines and immunoglobulin G (IgG), which are critical in inflammatory responses .

3. Antibacterial and Antidiabetic Properties

  • Research indicates that derivatives of TMQ exhibit antibacterial and antidiabetic activities, suggesting potential therapeutic uses beyond industrial applications .

Study on Acetaminophen-Induced Liver Damage

A notable study investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (a derivative of TMQ) on liver damage induced by acetaminophen in rats. The administration of this compound resulted in:

  • Reduction of oxidative stress markers: Decreased levels of 8-hydroxy-2-deoxyguanosine.
  • Anti-inflammatory response: Significant reduction in NF-κB mRNA levels.
  • Improved liver function: Normalization of liver enzyme levels and histopathological improvements .

Data Tables

Biological Activity Effect Observed Reference
Antioxidant ActivityReduced oxidative stress markers
Anti-inflammatoryDecreased pro-inflammatory cytokines
AntibacterialInhibition of bacterial growth
AntidiabeticImproved glucose metabolism

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) in academic laboratories?

  • Methodological Answer : TMQ can be synthesized via acid-catalyzed condensation of substituted anilines with ketones. For example, Bi(OTf)₃ (5 mol%) in chloroform at room temperature for 6 days yields TMQ derivatives in ~60% purity after flash chromatography . Alternative protocols use microwave irradiation (3 hours) with methyl pyruvate and acetonitrile to improve reaction efficiency (91% yield) . Key variables include catalyst loading, solvent choice, and reaction time.

Q. How is TMQ structurally characterized using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction reveals non-planar dihydroquinoline rings with puckering parameters (e.g., QT = 0.358 Å, θ = 67.1°) . Intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize crystal packing, forming R₂²(10) dimers and infinite chains . Researchers should optimize recrystallization using pentane/ethyl acetate (70:30) to obtain high-quality crystals for analysis .

Q. What role does TMQ play as an intermediate in synthesizing bioactive tetrahydroquinolines?

  • Methodological Answer : TMQ serves as a precursor for 1,2,3,4-tetrahydroquinolines, which are pharmacologically relevant. Reduction protocols (e.g., catalytic hydrogenation) or acid-mediated cyclization can yield tetrahydroquinoline derivatives. Substituent positioning (e.g., 2,2,4-trimethyl groups) influences biological activity, such as antibacterial properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic mechanisms for TMQ synthesis?

  • Methodological Answer : Conflicting mechanistic data (e.g., Brønsted vs. Lewis acid pathways) require kinetic studies and isotopic labeling. For instance, Bi(OTf)₃ may act as a dual acid/base catalyst, but competing pathways can be probed via <sup>1</sup>H NMR monitoring of intermediates . Computational modeling (DFT) of transition states can clarify regioselectivity in ketone-aniline condensations .

Q. What strategies optimize TMQ’s antioxidant efficacy in material science applications?

  • Methodological Answer : Structure-activity relationships (SAR) guide functionalization at the 4-position. Introducing electron-donating groups (e.g., –OCH₃) enhances radical-scavenging capacity. Accelerated aging tests (e.g., thermo-oxidative degradation at 80°C) quantify TMQ’s stabilization effects in polymers, with ESR spectroscopy tracking radical formation .

Q. How are computational methods applied to predict TMQ’s reactivity in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular docking studies assess TMQ’s binding affinity with biological targets (e.g., bacterial enzymes), guiding derivatization for enhanced activity .

Q. What experimental approaches address challenges in TMQ’s regioselective functionalization?

  • Methodological Answer : Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) enables regioselective substitution at the 6- or 8-positions. Protecting group strategies (e.g., acetyl or Boc) prevent undesired side reactions. High-throughput screening of reaction conditions (temperature, solvent polarity) improves yield .

Q. Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data for TMQ derivatives?

  • Methodological Answer : Discrepancies in antibacterial assays may arise from strain-specific resistance or solvent toxicity (e.g., DMSO). Control experiments with solvent-only groups and standardized MIC (Minimum Inhibitory Concentration) protocols are critical. Synchrotron-based crystallography can validate target engagement .

Q. What analytical techniques resolve ambiguities in TMQ’s degradation products?

  • Methodological Answer : LC-MS/MS identifies oxidation byproducts (e.g., quinoline N-oxides). Accelerated stability studies (40°C/75% RH) coupled with FTIR detect carbonyl formation from methyl group oxidation. Comparative TGA/DSC profiles differentiate thermal degradation pathways .

Q. Methodological Best Practices

Q. How to design robust kinetic studies for TMQ-mediated reactions?

  • Methodological Answer : Use in situ IR or Raman spectroscopy to track reaction progress. Quench aliquots at timed intervals for GC-MS analysis. Eyring plots (ln(k) vs. 1/T) determine activation parameters, while Hammett correlations quantify electronic effects of substituents .

Properties

IUPAC Name

2,2,4-trimethyl-1H-quinoline
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InChI

InChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3
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InChI Key

ZNRLMGFXSPUZNR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(NC2=CC=CC=C12)(C)C
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Molecular Formula

C12H15N
Record name 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE
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Related CAS

31014-67-2, 26780-96-1
Record name Quinoline, 1,2-dihydro-2,2,4-trimethyl-, dimer
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Record name 2,2,4-Trimethyl-1,2-dihydroquinoline polymer
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DSSTOX Substance ID

DTXSID0025070
Record name 1,2-Dihydro-2,2,4-trimethylquinoline
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Molecular Weight

173.25 g/mol
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Physical Description

1,2-dihydro-2,2,4-trimethylquinoline appears as dark cloudy copper-colored or yellow liquid. Odorless. (NTP, 1992), Other Solid, Light tan powder; mp = 120 deg C; [HSDB] Dark cloudy copper-colored or yellow liquid; mp = 26-27 deg C; [CAMEO] Amber or brown granules; mp = 80-100 deg C; [Redox MSDS]
Record name 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE
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Boiling Point

491 to 500 °F at 743 mmHg (NTP, 1992)
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Flash Point

214 °F (NTP, 1992), 101 °C
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)
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Density

1.03 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C
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Color/Form

LIGHT TAN POWDER

CAS No.

147-47-7, 26780-96-1
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

79 to 81 °F (NTP, 1992), 120 °C
Record name 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20207
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

This compound was prepared by General Method 2 from compound 9 (200 mg, 0.63 mmol) and 4-bromo-2-cyanothiophene (0.50 g, 2.65 mmol). The crude product was purified by prep. TLC (20×20 cm, 1000 μm, 25% ETOAc:Hexane) to afford 160 mg (91%) of Compound 452 as a yellow oil. Data for Compound 452: Rf 0.50 (silica gel, 25% EtOAc:hex); 1H NMR(400 MHz, CDCl3) 7.79 (s, 1H), 7.46 (s, 1H), 7.20 (s, 1H), 7.16 (d, J=8.3, 1H), 6.46 (d, J=8.3, 1H), 2.03 (s, 3H), 1.31 (s, 6H); IR (film, NaCl) 1159, 1381, 1402, 1449, 1476, 1499, 1609, 1653, 2216, 2915, 3294, 3584.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

2,2,4-Trimethyl-1,2-dihydroquinoline
2,2,4-Trimethyl-1,2-dihydroquinoline
2,2,4-Trimethyl-1,2-dihydroquinoline
2,2,4-Trimethyl-1,2-dihydroquinoline
2,2,4-Trimethyl-1,2-dihydroquinoline
2,2,4-Trimethyl-1,2-dihydroquinoline

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